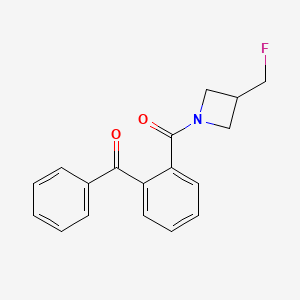

(2-Benzoylphenyl)(3-(fluoromethyl)azetidin-1-yl)methanone

CAS No.: 2034306-49-3

Cat. No.: VC4536731

Molecular Formula: C18H16FNO2

Molecular Weight: 297.329

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034306-49-3 |

|---|---|

| Molecular Formula | C18H16FNO2 |

| Molecular Weight | 297.329 |

| IUPAC Name | [2-[3-(fluoromethyl)azetidine-1-carbonyl]phenyl]-phenylmethanone |

| Standard InChI | InChI=1S/C18H16FNO2/c19-10-13-11-20(12-13)18(22)16-9-5-4-8-15(16)17(21)14-6-2-1-3-7-14/h1-9,13H,10-12H2 |

| Standard InChI Key | FKYFITOTZUDENH-UHFFFAOYSA-N |

| SMILES | C1C(CN1C(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3)CF |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a benzophenone scaffold (two phenyl rings connected via a ketone group) substituted at the ortho-position of one phenyl ring with a 3-(fluoromethyl)azetidine group. The azetidine ring, a four-membered nitrogen-containing heterocycle, is further functionalized with a fluoromethyl (-CHF) substituent at the 3-position. This fluorination introduces electronegativity and metabolic stability, common strategies in drug design .

Key Structural Attributes:

-

Benzophenone core: Enhances planar rigidity and π-π stacking potential.

-

Azetidine ring: Contributes to conformational constraint, potentially improving target binding .

-

Fluoromethyl group: Modulates lipophilicity (logP ≈ 3.5–4.0, estimated) and influences bioavailability .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a two-step protocol:

-

Formation of 2-Benzoylbenzoyl Chloride:

-

Amide Coupling with 3-(Fluoromethyl)azetidine:

Physicochemical and ADME Profiling

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 297.3 g/mol | |

| logP (Estimated) | 3.8 (Schrödinger QikProp) | |

| Hydrogen Bond Acceptors | 3 | |

| PSA | 46.2 Ų | |

| Solubility | Low (≤10 µM in PBS) |

ADME Insights:

-

Absorption: Moderate intestinal permeability (Caco-2 P ≈ 15 × 10 cm/s) .

-

Metabolism: Fluorine reduces CYP450-mediated oxidation, prolonging half-life .

Challenges and Future Directions

Synthetic Limitations

-

Azetidine Ring Strain: Four-membered rings pose stability challenges; storage at −20°C is recommended .

-

Fluoromethyl Reactivity: Prone to hydrolysis under acidic conditions .

Therapeutic Exploration

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume